![molecular formula C24H19BrClN3OS B2711242 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 1207042-88-3](/img/structure/B2711242.png)
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide
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Description
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C24H19BrClN3OS and its molecular weight is 512.85. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Structural Analysis
Studies have shown that compounds with similar structural frameworks to "2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide" exhibit unique crystallographic properties. For instance, certain acetamide derivatives crystallize in monoclinic space groups, showcasing significant intermolecular interactions like hydrogen bonding and π interactions, which are crucial for understanding molecular assembly and designing materials with desired physical properties (Boechat et al., 2011).
Synthetic Chemistry and Cascade Reactions
The compound's framework serves as a foundation for synthesizing various heterocyclic compounds through cascade reactions, demonstrating excellent atom economy. This aspect is vital for designing efficient synthetic routes for pharmaceuticals and materials science applications (Schmeyers & Kaupp, 2002).
Antimicrobial Activity
Derivatives of this compound have been evaluated for their antimicrobial properties, showing effectiveness against various microbial strains. This highlights its potential as a scaffold for developing new antimicrobial agents (Fahim & Ismael, 2019). Additionally, the antimicrobial activity of certain derivatives against specific cancer cell lines indicates their potential in antitumor applications, underscoring the importance of this compound in medicinal chemistry (Yurttaş, Tay, & Demirayak, 2015).
Quantum Calculations and Theoretical Studies
The compound's derivatives have been subjects of quantum calculations to understand their electronic structure and reactivity. This theoretical approach aids in predicting the biological activity and stability of new compounds, essential for drug design and materials science (Rouifi et al., 2020).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClN3OS/c1-16-5-11-21(12-6-16)29-22(17-7-9-18(25)10-8-17)14-27-24(29)31-15-23(30)28-20-4-2-3-19(26)13-20/h2-14H,15H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLJOADKHFASER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(3-chlorophenyl)acetamide |
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